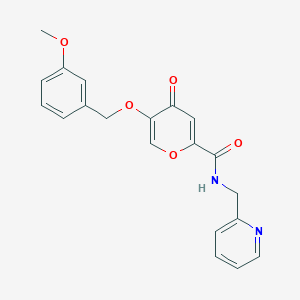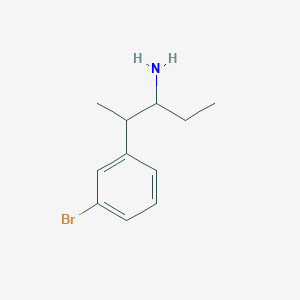
7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as Emetine, is a naturally occurring alkaloid that is extracted from the roots of the ipecacuanha plant. It has been used for centuries as an emetic to induce vomiting, and as an antiprotozoal agent to treat amoebic dysentery. However, recent scientific research has shown that Emetine has a wide range of other potential applications, particularly in the field of cancer research.
作用机制
The mechanism of action of Emetine is not fully understood, but it is known to target multiple cellular pathways involved in cancer cell growth and survival. It has been shown to inhibit protein synthesis by binding to the ribosome, which is essential for the growth and proliferation of cancer cells. Emetine has also been shown to activate the unfolded protein response (UPR) pathway, which plays a critical role in the regulation of cellular stress and survival.
Biochemical and Physiological Effects:
Emetine has a number of biochemical and physiological effects on cells. It has been shown to induce autophagy, a process by which cells break down and recycle damaged components. Emetine has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. These effects contribute to the anti-cancer properties of Emetine.
实验室实验的优点和局限性
Emetine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive candidate for screening assays. Emetine has also been shown to have a broad spectrum of activity against cancer cells, making it a useful tool for studying cancer biology. However, Emetine also has some limitations for lab experiments. It is highly toxic and can cause cell death at low concentrations, making it difficult to use in some assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on Emetine. One area of interest is the development of Emetine derivatives with improved properties, such as increased potency and decreased toxicity. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to Emetine treatment. Finally, there is interest in exploring the potential use of Emetine in combination with other cancer therapies to enhance their effectiveness.
合成方法
Emetine can be synthesized using a variety of methods, including extraction from the ipecacuanha plant, chemical synthesis, and semi-synthesis. The most commonly used method is semi-synthesis, which involves the modification of the natural compound to produce derivatives with improved properties. This method is preferred as it is more cost-effective and allows for the production of larger quantities of Emetine.
科学研究应用
Emetine has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, lung, and pancreatic cancer cells. Emetine has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-4-18-6-5-15-7-8(12-11(15)19-3)14(2)10(17)13-9(7)16/h4-6H2,1-3H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPMKXUYCPZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

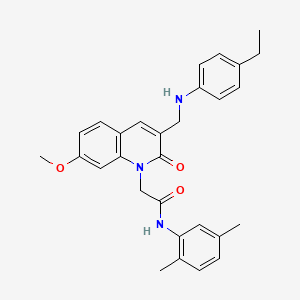
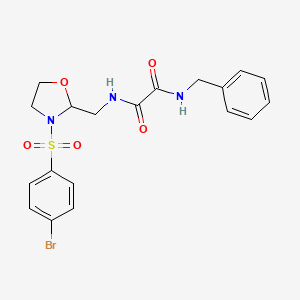

![1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2790782.png)
![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)
![2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2790784.png)
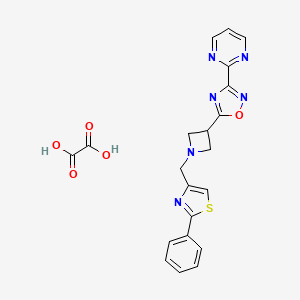
![5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2790786.png)
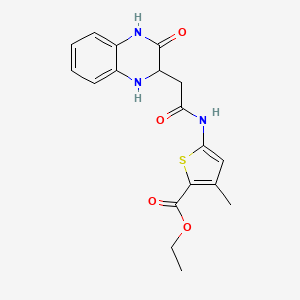
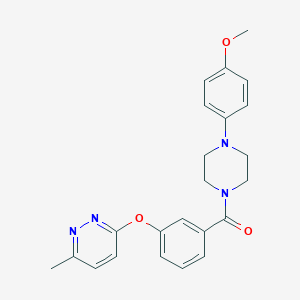
![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B2790792.png)
![4-propyl-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2790793.png)
